1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
CAS No.: 1706455-90-4
Cat. No.: VC6191457
Molecular Formula: C13H12FNO2
Molecular Weight: 233.242
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706455-90-4 |
|---|---|
| Molecular Formula | C13H12FNO2 |
| Molecular Weight | 233.242 |
| IUPAC Name | 1-ethyl-4-(4-fluorophenyl)pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H12FNO2/c1-2-15-8-10(7-12(15)13(16)17)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3,(H,16,17) |
| Standard InChI Key | OVDPASDXDBGZSI-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid is defined by its SMILES notation: CCn1cc(cc1C(=O)O)c1ccc(cc1)F . Key features include:
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A pyrrole ring serving as the central heterocyclic scaffold.
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An ethyl group (-CHCH) at the 1-position, enhancing lipophilicity.
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A 4-fluorophenyl group at the 4-position, introducing electron-withdrawing effects and potential bioactivity.
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A carboxylic acid (-COOH) at the 2-position, enabling hydrogen bonding and salt formation.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 233.24 g/mol | |
| logP (Partition Coeff.) | Estimated ~3.0 (analogous data) | |
| Hydrogen Bond Donors | 1 (COOH group) | |
| Hydrogen Bond Acceptors | 3 (O, F) |
The fluorine atom on the phenyl ring increases electronegativity, potentially enhancing binding affinity in biological systems . The carboxylic acid group contributes to solubility in polar solvents, while the ethyl and fluorophenyl groups balance hydrophobicity .
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Pyrrole core formation | β-Keto ester, NH |
| 2 | Ethylation at N1 | Ethyl bromide, base |
| 3 | 4-Fluorophenyl insertion | Pd-catalyzed coupling |
| 4 | Carboxylic acid formation | NaOH, HO/EtOH |
Physicochemical Properties and Stability
Spectral Data
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IR Spectroscopy: Expected peaks at ~1700 cm (C=O stretch), ~1250 cm (C-F stretch), and ~3000 cm (aromatic C-H) .
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NMR:
| Quantity | Price |
|---|---|
| 1 mg | $574 |
| 10 mg | $685 |
| 100 mg | $1,654 |
Suppliers emphasize custom synthesis for bulk orders .
Future Directions and Research Gaps
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